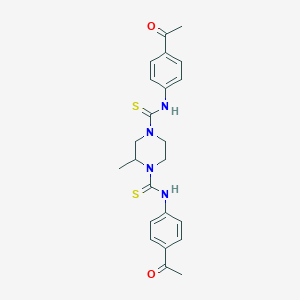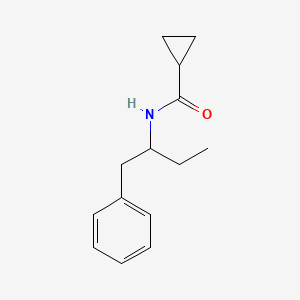![molecular formula C22H22N2O2 B4199064 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B4199064.png)
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide
Übersicht
Beschreibung
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide, also known as CPI-0610, is a small molecule inhibitor that has gained attention in recent years due to its potential as a therapeutic agent in the treatment of hematological malignancies.
Wirkmechanismus
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting their transcriptional activity. This leads to the downregulation of genes that are critical for cancer cell survival and proliferation. This compound has also been shown to induce apoptosis in cancer cells, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the production of inflammatory cytokines, which play a role in the development of autoimmune and inflammatory diseases. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models, suggesting that it may have potential as a treatment for metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide for lab experiments is its specificity for BET proteins. This allows researchers to study the role of BET proteins in cancer and other diseases without the confounding effects of off-target effects. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide. One area of interest is the development of more soluble analogs of this compound that can be administered more easily in vivo. Another area of interest is the investigation of the role of BET proteins in other diseases, such as autoimmune and inflammatory disorders. Finally, there is interest in combining this compound with other therapeutic agents to enhance its anti-tumor effects and reduce the risk of resistance.
Wissenschaftliche Forschungsanwendungen
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide has been extensively studied for its potential as a therapeutic agent in the treatment of hematological malignancies. In preclinical studies, this compound has been shown to inhibit the activity of bromodomain and extra-terminal (BET) proteins, which play a key role in the regulation of gene expression. BET proteins have been implicated in the development and progression of several types of cancer, including leukemia, lymphoma, and multiple myeloma.
Eigenschaften
IUPAC Name |
2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-15(16-7-3-2-4-8-16)23-21(25)14-24-13-19(22(26)17-11-12-17)18-9-5-6-10-20(18)24/h2-10,13,15,17H,11-12,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVIJGBIVSPOOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[3-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4198984.png)

![2-({[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4198992.png)
![2-[(2-ethylhexanoyl)amino]-N-isopropylbenzamide](/img/structure/B4198997.png)
![2-{5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4199001.png)
![2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4199009.png)
![4-tert-butyl-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4199015.png)
![2-{[4-(methylthio)benzyl]amino}-1-phenyl-1-propanol hydrochloride](/img/structure/B4199023.png)
![2-(benzylthio)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4199030.png)


![2-{[2-(3-chlorophenoxy)propanoyl]amino}benzoic acid](/img/structure/B4199060.png)

![1-[4-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B4199090.png)